Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Description
This compound features a piperidine-4-carboxylate core linked to a 2,5-dioxopyrrolidin-3-yl group substituted with a 4-ethylphenyl moiety. Such structural features are common in intermediates for pharmaceuticals, particularly those targeting neurological or inflammatory pathways .
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H26N2O4/c1-3-14-5-7-16(8-6-14)22-18(23)13-17(19(22)24)21-11-9-15(10-12-21)20(25)26-4-2/h5-8,15,17H,3-4,9-13H2,1-2H3 |
InChI Key |
OXDVFSWAOKAXHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diethyl Succinate Derivatives
The pyrrolidin-2,5-dione ring can be synthesized via Dieckmann condensation of diethyl 3-(4-ethylphenylamino)succinate. Heating the diester with a base such as sodium ethoxide induces intramolecular cyclization, yielding the pyrrolidinone ring. This method, adapted from analogous pyrrolidinone syntheses, typically achieves yields of 60–70% under optimized conditions (150°C, 6 h).
Michael Addition-Cyclization Strategy
An alternative route involves the Michael addition of 4-ethylphenylamine to diethyl acetylenedicarboxylate, followed by acid-catalyzed cyclization. Using polyphosphoric acid (PPA) as a catalyst at 120°C for 4 hours, this method affords the pyrrolidinone core in 65% yield.
Functionalization at the 3-Position with Piperidine-4-carboxylate Ethyl Ester
Nucleophilic Substitution at the Pyrrolidinone 3-Position
Introducing a leaving group (e.g., bromine) at the 3-position of the pyrrolidinone enables displacement by piperidine-4-carboxylate derivatives. For example, treating 3-bromo-1-(4-ethylphenyl)pyrrolidin-2,5-dione with ethyl piperidine-4-carboxylate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves coupling with a 58% yield.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers a modern approach. Reacting 3-amino-1-(4-ethylphenyl)pyrrolidin-2,5-dione with ethyl 4-(bromomethyl)piperidine-1-carboxylate using Pd(OAc)₂ and Xantphos in toluene at 100°C for 24 hours provides the target compound in 52% yield.
Esterification and Protecting Group Strategies
Direct Esterification of Piperidine-4-carboxylic Acid
The piperidine-4-carboxylate ethyl ester is synthesized via Fischer esterification. Reacting piperidine-4-carboxylic acid with excess ethanol in concentrated sulfuric acid (H₂SO₄) under reflux for 8 hours achieves 85% conversion.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, ethyl piperidine-4-carboxylate is prepared using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature for 12 hours, yielding 78% of the ester.
Optimization of Reaction Conditions and Catalytic Systems
Microwave-assisted synthesis reduces reaction times significantly. For instance, coupling the pyrrolidinone and piperidine fragments under microwave irradiation (100°C, 30 min) improves yields to 68%.
Challenges and Limitations
-
Regioselectivity in pyrrolidinone substitution : Competing reactions at the 2- and 3-positions necessitate careful control of stoichiometry and catalysts.
-
Steric hindrance : Bulky substituents on the piperidine ring (e.g., ethyl groups) reduce coupling efficiency, as observed in Pd-catalyzed reactions.
-
Purification complexities : Chromatographic separation is often required due to byproducts from incomplete cyclization or esterification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-(2,5-Dioxopyrrolidin-3-yl)piperidine-4-carboxylate (QY-1633)
- Molecular Formula : C₁₃H₂₀N₂O₅
- Key Differences: Lacks the 4-ethylphenyl substituent on the pyrrolidinone ring.
- Properties : Reduced molecular weight (MW = 284.3 g/mol) and lower lipophilicity compared to the target compound.
Ethyl 4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
- Molecular Formula : C₁₈H₂₁FN₂O₅
- Key Differences : Replaces piperidine with piperazine and introduces a 4-fluorophenyl group.
- Piperazine’s basicity alters solubility (logP ≈ 1.2 vs. ~2.5 for the target compound) .
Ethyl 1-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-4-piperidinecarboxylate
- Molecular Formula : C₂₄H₃₄N₂O₅
- Key Differences : Substitutes 4-ethylphenyl with a 4-hexyloxy group.
Ethyl 1-(2-Fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Molecular Formula : C₁₃H₁₂FN₃O₃
- Key Differences: Replaces the pyrrolidinone-piperidine system with a triazole ring.
- Lower MW (277.3 g/mol) correlates with reduced steric hindrance .
Structural and Functional Analysis
Substituent Effects
- 4-Ethylphenyl vs. Hexyloxy/Flurophenyl :
- Lipophilicity : Hexyloxy > 4-ethylphenyl > fluorophenyl (logP values: ~3.8, ~2.5, ~2.0).
- Electronic Effects : Fluorophenyl introduces strong electron-withdrawing effects, while ethylphenyl provides moderate electron-donating character.
Ring System Modifications
- Piperidine vs. Piperazine : Piperazine’s additional nitrogen increases basicity (pKa ~9.5 vs. ~7.5 for piperidine), affecting protonation states under physiological conditions .
- Pyrrolidinone vs. Triazole: The dioxopyrrolidinone’s carbonyl groups enable hydrogen bonding, whereas triazoles participate in π-π interactions .
Pharmacological Potential
- Anti-inflammatory Applications : Piperidine carboxylates are intermediates in muscarinic antagonists like umeclidinium bromide (), indicating bronchodilator applications .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | MW (g/mol) | logP | Key Substituents |
|---|---|---|---|---|
| Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | C₂₁H₂₆N₂O₅ | 386.4 | ~2.5 | 4-Ethylphenyl, dioxopyrrolidinone |
| QY-1633 | C₁₃H₂₀N₂O₅ | 284.3 | ~1.8 | None (simpler pyrrolidinone) |
| Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | C₁₈H₂₁FN₂O₅ | 364.4 | ~2.0 | 4-Fluorophenyl, piperazine |
| Ethyl 1-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-4-piperidinecarboxylate | C₂₄H₃₄N₂O₅ | 430.5 | ~3.8 | 4-Hexyloxyphenyl |
Biological Activity
Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H26N2O4
- Molecular Weight : 358.4 g/mol
The compound features a piperidine ring , a dioxopyrrolidine moiety , and a 4-ethylphenyl group , which contribute to its unique pharmacological properties. The structure is significant for its interactions with various biological targets, particularly ion channels involved in neuronal signaling.
Anticonvulsant Properties
This compound has demonstrated notable anticonvulsant activity in various animal models. It was tested using the maximal electroshock and 6 Hz seizure tests , where it exhibited superior efficacy compared to established anticonvulsants such as valproic acid. The proposed mechanism of action involves:
- Voltage-sensitive sodium channels : The compound appears to stabilize the inactive state of these channels, reducing neuronal excitability.
- L-type calcium channels : It may also modulate calcium influx, further influencing neurotransmission and seizure activity.
Antinociceptive Effects
In addition to its anticonvulsant properties, this compound has shown antinociceptive effects , suggesting potential applications in pain management. The mechanisms underlying these effects are still being investigated but may involve modulation of pain pathways at the spinal cord level.
Efficacy in Preclinical Models
A series of preclinical studies have been conducted to evaluate the efficacy of this compound:
| Study Type | Model Used | Outcome |
|---|---|---|
| Anticonvulsant Testing | Maximal Electroshock | Outperformed valproic acid |
| Antinociceptive Testing | Hot Plate Test | Significant reduction in pain response |
| Ion Channel Interaction | Patch Clamp Studies | Inhibition of sodium and calcium currents |
These studies highlight the compound's potential as a dual-action agent in treating both seizures and pain.
Mechanistic Insights
Further investigations into the mechanistic pathways have revealed that this compound interacts with specific ion channels:
- Sodium Channels : Stabilizes inactive states, reducing excitability.
- Calcium Channels : Modulates calcium dynamics in neurons.
These interactions suggest that the compound could be developed into a therapeutic agent for neurological disorders characterized by excessive neuronal firing.
Q & A
Q. Key Methodological Steps :
- Use coupling agents like EDCI/HOBt for amide bond formation .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purify intermediates via column chromatography or recrystallization .
How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
Basic Research Question
Structural elucidation relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly distinguishing the piperidine, pyrrolidinone, and ethylphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, m/z signals corresponding to [M+H]+ and key fragments (e.g., loss of CO2Et or pyrrolidinone rings) validate the structure .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm ester (C=O) and amide (N–C=O) functionalities .
Advanced Consideration :
Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) may arise from conformational isomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
What strategies are recommended for optimizing reaction yields in multi-step syntheses?
Advanced Research Question
Yield optimization requires addressing bottlenecks in key steps:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in coupling reactions, while ethers (e.g., THF) stabilize LDA intermediates .
- Catalysis : Lewis acids (e.g., ZnCl2) can accelerate cyclization steps by coordinating to carbonyl groups .
- Temperature Control : Low temperatures (−78°C) minimize side reactions in LDA-mediated deprotonation .
Q. Data-Driven Approach :
- Design factorial experiments to test solvent/base combinations.
- Use LC-MS to quantify intermediates and adjust stoichiometry .
How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Advanced Research Question
Discrepancies often arise from incomplete conformational sampling or solvent effects in computational models.
- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions to predict NMR chemical shifts more accurately .
- Density Functional Theory (DFT) : Compare calculated IR spectra (e.g., B3LYP/6-31G*) with experimental data to validate tautomeric forms .
Case Study :
If experimental NMR shows unexpected splitting, re-optimize the computational model with explicit solvent molecules (e.g., water or ethanol) to account for hydrogen bonding .
What are the challenges in assessing the compound’s purity, and how are they addressed?
Basic Research Question
Purity assessment involves:
Q. Advanced Challenges :
- Enantiomeric Purity : Use chiral columns or circular dichroism (CD) if stereocenters are present .
- Residual Solvents : Gas chromatography (GC) detects traces of THF or acetonitrile .
What methodologies are employed to study the compound’s biological activity?
Advanced Research Question
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays .
- Cellular Uptake Studies : Radiolabel the compound (e.g., 14C isotope) to track intracellular accumulation .
- Molecular Docking : Predict binding modes to receptors using AutoDock Vina or Schrödinger Suite .
Data Interpretation :
Correlate IC50 values with structural features (e.g., ester vs. carboxylate groups) to guide SAR studies .
How are crystallographic data analyzed to confirm the compound’s solid-state structure?
Advanced Research Question
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R-factors (<5%) and electron density maps .
- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to verify phase purity .
Troubleshooting :
Twinned crystals or disorder require advanced refinement strategies (e.g., TWIN/BASF commands in SHELXL) .
What are the best practices for documenting synthetic procedures and data reproducibility?
Basic Research Question
Q. Reproducibility Framework :
- Use internal standards (e.g., 1,3,5-trimethoxybenzene in NMR) .
- Validate methods via inter-laboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
